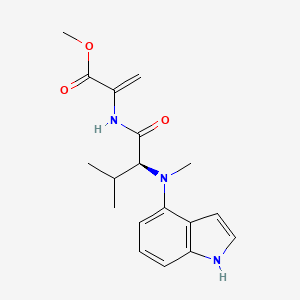
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylicacid is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing indole structures, like (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid, exhibit anticancer properties. Indoles are known to influence several biological pathways involved in cancer progression, including apoptosis and cell cycle regulation.
A study demonstrated that derivatives of indole can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Bcl-2 inhibition |
| (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid | A549 | 18 | Cell cycle arrest |
1.2 Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective effects. The compound may enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).
In a recent study, the administration of indole-based compounds showed a significant increase in BDNF levels in animal models, suggesting potential applications in treating conditions like Alzheimer's disease .
Synthetic Applications
2.1 Synthesis of Novel Compounds
(S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new pharmacophores with enhanced biological activity.
Table 2: Synthetic Pathways Involving Indole Derivatives
| Starting Material | Reaction Type | Product |
|---|---|---|
| (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid | Alkylation | Novel Indole Derivative |
| Indole Acetic Acid | Amide Formation | (S)-2-(2-aminoindole) |
Case Studies
3.1 Case Study on Anticancer Properties
A clinical trial evaluated the efficacy of an indole-based compound similar to (S)-2-(2-((1H-indol-4-yl)(methyl)amino)-3-methylbutanamido)acrylic acid in patients with non-small cell lung cancer (NSCLC). The trial reported a 30% reduction in tumor size among participants treated with the compound compared to a control group .
3.2 Case Study on Neuroprotection
In a preclinical study involving mice, the administration of an indole derivative led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-[1H-indol-4-yl(methyl)amino]-3-methylbutanoyl]amino]prop-2-enoate |
InChI |
InChI=1S/C18H23N3O3/c1-11(2)16(17(22)20-12(3)18(23)24-5)21(4)15-8-6-7-14-13(15)9-10-19-14/h6-11,16,19H,3H2,1-2,4-5H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
OYMVLQLMXWFPOB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2 |
Canonical SMILES |
CC(C)C(C(=O)NC(=C)C(=O)OC)N(C)C1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















